COX-2 Inhibitory Potency and Selectivity: Class-Level SAR Inferred from 2-Alkylthio-1,5-diarylimidazoles
While direct COX-2 IC50 data for the target compound are unavailable, the 2-alkylthio-1,5-diarylimidazole scaffold has demonstrated potent, selective COX-2 inhibition in published studies [1]. The benchmark compound 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (11g) exhibited a COX-2 IC50 of 0.43 µM with no COX-1 inhibition up to 25 µM, comparable to celecoxib (COX-2 IC50 = 0.21 µM). The target compound incorporates a 2-allylthio group, which in related 4,5-diarylimidazole series has been associated with moderate COX-2 selectivity and reduced cardiovascular risk relative to highly selective agents [2]. This class-level evidence suggests that the 2-allylthio-1,5-diarylimidazole core is a validated starting point for anti-inflammatory lead optimization, and the target compound represents a specific substitution pattern warranting further evaluation.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; belongs to 2-alkylthio-1,5-diarylimidazole class with demonstrated COX-2 inhibitory activity. |
| Comparator Or Baseline | Class benchmark: 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (11g) COX-2 IC50 = 0.43 µM; Celecoxib COX-2 IC50 = 0.21 µM [1]. |
| Quantified Difference | No direct comparison possible. Class membership provides qualitative expectation of COX-2 activity. |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay (cell-free); carrageenan-induced rat paw edema for anti-inflammatory activity [1]. |
Why This Matters
Procurement decisions for anti-inflammatory drug discovery programs can be guided by the scaffold's validated COX-2 pharmacology, but users must commission direct profiling to establish the potency and selectivity of this specific substitution pattern.
- [1] Navidpour, L., et al. (2007). Design, synthesis, and biological evaluation of substituted 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 15(5), 1976–1982. DOI: 10.1016/j.bmc.2006.12.041 View Source
- [2] Saberi, M.R., et al. (2010). Synthesis and effects of 4,5-diaryl-2-(2-alkylthio-5-imidazolyl) imidazoles as selective cyclooxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 13(4), 225–231. View Source
